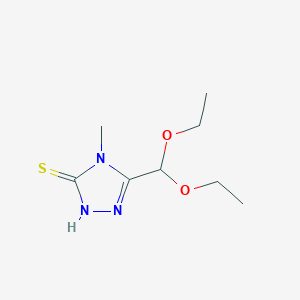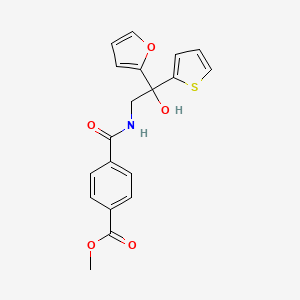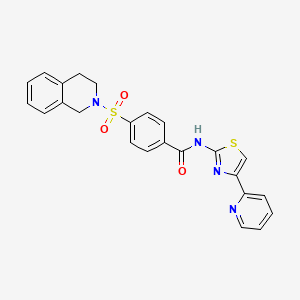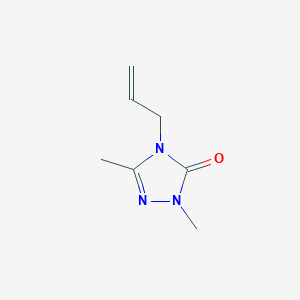
Dasatinib hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
ダサチニブ塩酸塩は、BCR-ABL、SRC、c-KITなど、複数のチロシンキナーゼの活性を阻害することで効果を発揮します . ABLキナーゼドメインの活性型と不活性型の両方に結合し、下流のシグナル伝達分子のリン酸化を阻止します . この阻害は、細胞増殖と生存に関与するシグナル伝達経路を阻害し、癌細胞のアポトーシスにつながります .
類似の化合物との比較
類似の化合物: ダサチニブ塩酸塩に似た化合物には、イマチニブ、ニロチニブ、ボシュチニブが含まれます . これらの化合物もチロシンキナーゼを標的にし、さまざまな白血病の治療に使用されています .
ユニークさ: ダサチニブ塩酸塩は、ABLキナーゼドメインの活性型と不活性型の両方を阻害できるという点でユニークであり、イマチニブ耐性白血病に効果的です . さらに、幅広いキナーゼ阻害のスペクトルにより、さまざまなタイプのがんの治療において治療上の利点があります .
生化学分析
Biochemical Properties
Dasatinib hydrochloride targets a broad array of kinases, affecting not only leukemia cells but also immune cells . It inhibits the active and inactive conformations of the ABL kinase domain . It also inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases .
Cellular Effects
This compound has been shown to influence NK cell cytotoxicity . Just one hour after dasatinib oral administration a rapid increase of NK, NKT, T and B cells is observed in peripheral blood . It has also been shown to reduce the number of intratumoral regulatory T cells in all tumor types .
Molecular Mechanism
This compound is a potent multikinase inhibitor targeting BCR-ABL, the SRC family of kinases (SRC, LCK, HCK, YES, FYN), receptor tyrosine kinases (c-KIT, PDGFR, DDR1 and 2, c-FMS, ephrin receptors), and TEC family kinases (TEC and BTK) . It inhibits the active and inactive conformations of the ABL kinase domain .
Temporal Effects in Laboratory Settings
Following a single oral administration of dasatinib at a preclinical efficacious dose, tumoral phospho-BCR-ABL/phospho-CrkL were maximally inhibited at ∼3 hours and recovered to basal levels by 24 hours . The time course and extent of the inhibition correlated with the plasma levels of dasatinib in mice .
Dosage Effects in Animal Models
In animal models, dasatinib has shown to slow down the tumor growth of various solid tumor models . The effects of dasatinib vary with different dosages .
Metabolic Pathways
This compound is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . In humans, dasatinib is mainly metabolized by CYP3A4, although flavin-containing monooxygenase 3 (FMO3) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes are also involved in the formation of dasatinib metabolites .
Transport and Distribution
This compound is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . Oral absorption is not affected by food .
準備方法
合成経路と反応条件: ダサチニブ塩酸塩は、重要な中間体の形成を含む、複数段階のプロセスによって合成されます。 合成は通常、N-(2-クロロ-6-メチルフェニル)-2-アミノチアゾールの調製から始まり、次に4-(2-ヒドロキシエチル)ピペラジンとカップリングして最終生成物を形成します . 反応条件は、アセトニトリルなどの溶媒と、リン酸カリウム緩衝液などの触媒の使用を伴うことがよくあります .
工業生産方法: ダサチニブ塩酸塩の工業生産には、高性能液体クロマトグラフィー(HPLC)による精製を使用した大規模合成が含まれます . このプロセスは、高い収率と純度を確保するために最適化されており、不純物の存在を監視するための厳しい品質管理対策がとられています .
化学反応の分析
反応の種類: ダサチニブ塩酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします . これらの反応は、代謝処理と治療効果にとって重要です。
一般的な試薬と条件: ダサチニブ塩酸塩の反応で使用される一般的な試薬には、リン酸カリウム緩衝液、アセトニトリル、pH調整用のさまざまな酸と塩基が含まれます . 条件は、最適な反応速度を確保するために、制御された温度と特定のpHレベルを伴うことがよくあります .
生成される主要な生成物: ダサチニブ塩酸塩の反応から生成される主要な生成物には、主にシトクロムP450(CYP)酵素によって処理されるその代謝物が含まれます . これらの代謝物は、薬物の薬物動態と薬力学にとって重要です .
科学研究への応用
ダサチニブ塩酸塩は、化学、生物学、医学、産業などの分野で、特に科学研究において幅広い用途があります。 化学では、キナーゼ阻害剤の研究のためのモデル化合物として使用されます . 生物学と医学では、特にフィラデルフィア染色体陽性白血病の治療における有効性のために、がん治療の研究で使用されています . 産業的には、ダサチニブ塩酸塩は、新規治療薬の開発と、薬物相互作用および耐性メカニズムの研究に使用されています .
科学的研究の応用
Dasatinib hydrochloride has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying kinase inhibitors . In biology and medicine, it is employed in research on cancer treatment, particularly for its efficacy in treating Philadelphia chromosome-positive leukemias . Industrially, this compound is used in the development of new therapeutic agents and in the study of drug interactions and resistance mechanisms .
類似化合物との比較
Similar Compounds: Similar compounds to dasatinib hydrochloride include imatinib, nilotinib, and bosutinib . These compounds also target tyrosine kinases and are used in the treatment of various leukemias .
Uniqueness: This compound is unique in its ability to inhibit both the active and inactive conformations of the ABL kinase domain, which makes it effective against imatinib-resistant leukemias . Additionally, its broad spectrum of kinase inhibition provides a therapeutic advantage in treating various types of cancer .
特性
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O2S.ClH/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31;/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCGWICDJYLQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B3010405.png)
![Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B3010406.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B3010408.png)
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3010409.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010415.png)
